molecular formula C9H11BF3NO4S B7880417 4-(N-Ethylsulfamoyl)-2-trifluoromethylphenylboronic acid

4-(N-Ethylsulfamoyl)-2-trifluoromethylphenylboronic acid

Cat. No.: B7880417
M. Wt: 297.06 g/mol
InChI Key: BORQJLWERYMYSD-UHFFFAOYSA-N
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Description

4-(N-Ethylsulfamoyl)-2-trifluoromethylphenylboronic acid is a boronic acid derivative characterized by the presence of an ethylsulfamoyl group and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Ethylsulfamoyl)-2-trifluoromethylphenylboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-trifluoromethylphenylboronic acid and ethylamine.

    Formation of the Sulfamoyl Group: The ethylamine is reacted with sulfuryl chloride to form N-ethylsulfamoyl chloride.

    Coupling Reaction: The N-ethylsulfamoyl chloride is then coupled with 4-bromo-2-trifluoromethylphenylboronic acid in the presence of a palladium catalyst under Suzuki-Miyaura cross-coupling conditions. This reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-(N-Ethylsulfamoyl)-2-trifluoromethylphenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-(N-Ethylsulfamoyl)-2-trifluoromethylphenol.

    Reduction: 4-(N-Ethylsulfamoyl)-2-difluoromethylphenylboronic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(N-Ethylsulfamoyl)-2-trifluoromethylphenylboronic acid is used as a building block for the synthesis of complex molecules. Its boronic acid group allows for Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology

This compound is explored for its potential as a biochemical probe. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to interact with biological membranes and proteins.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of enzyme inhibitors and receptor modulators. Its unique structure allows for the development of compounds with improved pharmacokinetic properties.

Industry

In the material science industry, this compound is used in the development of advanced materials such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 4-(N-Ethylsulfamoyl)-2-trifluoromethylphenylboronic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s binding affinity and specificity by interacting with hydrophobic pockets within the target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N-Methylsulfamoyl)-2-trifluoromethylphenylboronic acid
  • 4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid
  • 4-(N-Ethylsulfamoyl)-2-chlorophenylboronic acid

Uniqueness

4-(N-Ethylsulfamoyl)-2-trifluoromethylphenylboronic acid is unique due to the presence of both the ethylsulfamoyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as enhanced lipophilicity and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[4-(ethylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF3NO4S/c1-2-14-19(17,18)6-3-4-8(10(15)16)7(5-6)9(11,12)13/h3-5,14-16H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORQJLWERYMYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)NCC)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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